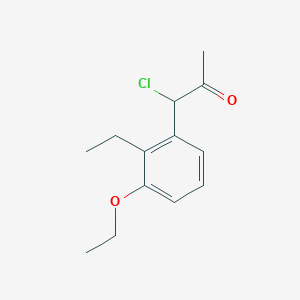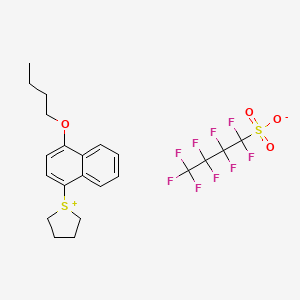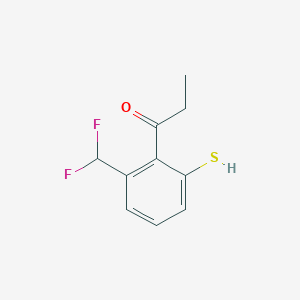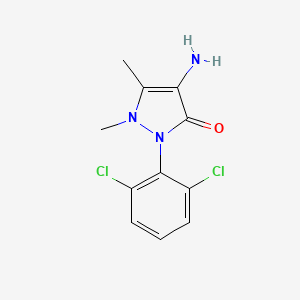
(R)-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid is a boronic acid derivative with the molecular formula C9H14BNO3 This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a boronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid typically involves the reaction of ®-1-amino-2-(4-methoxyphenyl)ethanol with a boronic acid derivative. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the boronic acid moiety. The reaction conditions may include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction temperature is generally maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions
®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imine or oxime derivatives.
Reduction: The boronic acid moiety can be reduced to form boronate esters.
Substitution: The methoxy group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield imine derivatives, while reduction of the boronic acid moiety can produce boronate esters.
科学的研究の応用
®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is studied for its potential as a protease inhibitor, which can be useful in understanding protein function and regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where protease inhibition is beneficial.
Industry: It is used in the development of advanced materials and catalysts, contributing to innovations in various industrial processes.
作用機序
The mechanism by which ®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid exerts its effects involves its interaction with specific molecular targets. For example, as a protease inhibitor, it binds to the active site of proteases, preventing them from catalyzing the hydrolysis of peptide bonds. This inhibition can modulate various biological pathways and processes, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
®-(1-amino-2-phenylethyl)boronic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.
®-(1-amino-2-(4-hydroxyphenyl)ethyl)boronic acid: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
®-(1-amino-2-(4-chlorophenyl)ethyl)boronic acid: The presence of a chlorine atom can alter its electronic properties and reactivity.
Uniqueness
®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid is unique due to the presence of the methoxy group, which can enhance its solubility and influence its interaction with various molecular targets
特性
分子式 |
C9H14BNO3 |
|---|---|
分子量 |
195.03 g/mol |
IUPAC名 |
[1-amino-2-(4-methoxyphenyl)ethyl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9,12-13H,6,11H2,1H3 |
InChIキー |
ZMMVCGICGMPSEP-UHFFFAOYSA-N |
正規SMILES |
B(C(CC1=CC=C(C=C1)OC)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


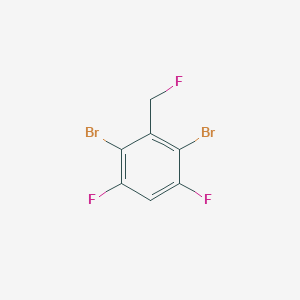

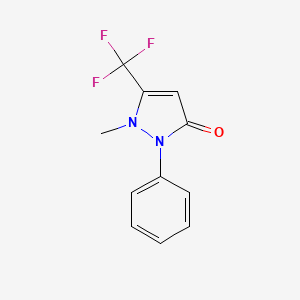
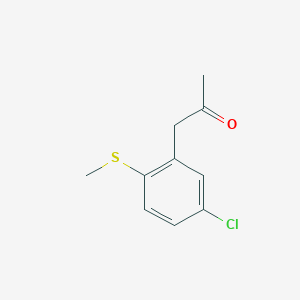

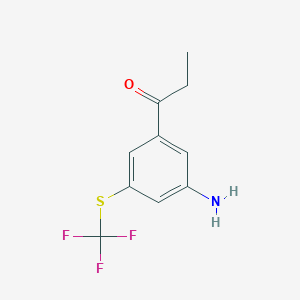
![Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate](/img/structure/B14062168.png)
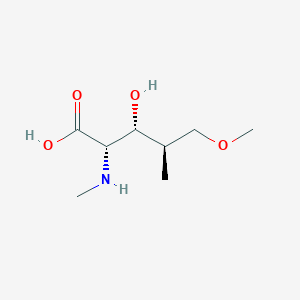

![7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B14062184.png)
